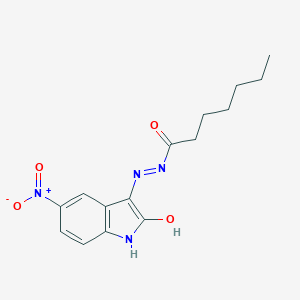amine CAS No. 873672-42-5](/img/structure/B352781.png)
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethyl group, an iodophenyl group, a methoxy group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of a phenyl ring followed by sulfonamide formation and subsequent functional group modifications. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as iodine, sulfonyl chlorides, and base catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-iodophenylsulfonamide: Lacks the ethyl and methoxy groups, making it less versatile in certain reactions.
5-ethyl-2-methoxybenzenesulfonamide: Lacks the iodophenyl group, which may reduce its reactivity in substitution reactions.
N-(4-iodophenyl)-2-methoxybenzenesulfonamide: Similar structure but without the ethyl group, affecting its overall chemical properties.
Uniqueness
[(5-Ethyl-2-methoxyphenyl)sulfonyl](4-iodophenyl)amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethyl, iodophenyl, and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
873672-42-5 |
|---|---|
Formule moléculaire |
C15H16INO3S |
Poids moléculaire |
417.3g/mol |
Nom IUPAC |
5-ethyl-N-(4-iodophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16INO3S/c1-3-11-4-9-14(20-2)15(10-11)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
Clé InChI |
GVOZMWNOSSHCPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
SMILES canonique |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[1-(4-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B352717.png)



![N-(4-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B352733.png)





